Bromo vs. Chloro Cross-Coupling Reactivity
The target compound carries a C7 bromine atom, which is a superior leaving group for Pd(0)-catalyzed oxidative addition compared to the C7 chlorine of the direct analog 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde [1]. The C–Br bond dissociation energy (BDE) in aryl bromides is ~81 kcal/mol versus ~95 kcal/mol for aryl chlorides, translating to faster and higher-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings under milder conditions . In addition, the molecular weight difference (244.04 vs. 199.59) and LogP difference (2.90 for the bromo compound vs. an estimated ~2.1 for the chloro analog based on the −0.8 LogP difference between bromobenzene and chlorobenzene ) directly affect purification methodology, chromatographic retention, and partition behavior in reaction workup.
| Evidence Dimension | C–X Bond Dissociation Energy (BDE) for oxidative addition reactivity |
|---|---|
| Target Compound Data | C–Br BDE ≈ 81 kcal/mol; MW 244.04; LogP 2.90 |
| Comparator Or Baseline | 7-Chloro analog: C–Cl BDE ≈ 95 kcal/mol; MW 199.59; LogP ≈ 2.1 (estimated) [1] |
| Quantified Difference | ΔBDE ≈ 14 kcal/mol (lower for target); ΔMW = 44.45; ΔLogP ≈ +0.8 (higher for target) |
| Conditions | Pd(0)-catalyzed cross-coupling; general aryl halide reactivity context |
Why This Matters
The 14 kcal/mol lower BDE of the C–Br bond directly translates to higher cross-coupling yields under mild conditions, enabling library synthesis at lower catalyst loading and broader substrate scope, which reduces cost-per-derivative in medicinal chemistry campaigns.
- [1] ChemBase. 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde, Molecular Formula C₈H₆ClNO₃, MW 199.59. https://www.chembase.cn View Source
